molecular formula C21H16ClN3O4 B2601170 Cdc7-IN-1 CAS No. 1402055-25-7

Cdc7-IN-1

Cat. No. B2601170
CAS RN: 1402055-25-7
M. Wt: 409.83
InChI Key: UBRRAOXFTDKJKM-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdc7-IN-1 is a potent and selective ATP-competitive CDC7 kinase inhibitor . It has an IC50 of 0.6 nM against CDC7 in the presence of 1 mM ATP . It exhibits good kinase selectivity and can effectively inhibit CDC7 kinase activity and induce cell death in cancer cells .

Scientific Research Applications

Cdc7-IN-1 as a Target for Cancer Therapy

Cdc7, a serine-threonine kinase, is crucial in initiating DNA replication and is a promising target for cancer therapy. Inhibiting Cdc7 in cancer cells impairs their progression through the S phase, inducing p53-independent apoptotic cell death, which is not observed in normal cells. Small molecule compounds that interfere with Cdc7 activity, like Cdc7-IN-1, have been effective in controlling tumor growth in animal models. Two Cdc7 inhibitors, presumably including Cdc7-IN-1, are in phase I clinical development, highlighting their potential in cancer treatment (Montagnoli et al., 2010).

Inhibiting Cdc7 for Antitumor Activity

Cdc7 kinase inhibitors like Cdc7-IN-1 have shown promise as antitumor agents. These inhibitors can cause p53 independent apoptosis in tumor cells while reversibly arresting cell cycle progression in primary fibroblasts. This suggests that Cdc7 kinase could be a potential target for anticancer therapy, with several lead compounds currently being optimized for this purpose. The unique mechanism of action of these inhibitors makes them an attractive option for new drug development in the fight against cancer (Menichincheri et al., 2010).

Enhancing Chemosensitivity in Cancer Treatment

Research suggests that Cdc7 inhibitors like Cdc7-IN-1 could sensitize DNA-damaging chemotherapies. This is due to their ability to suppress homologous recombination repair, leading to the accumulation of DNA damages and delayed recovery from double-strand breaks. This potential synergy could be especially useful in treating cancers like pancreatic, esophageal, ovarian, and breast cancers, as indicated by preclinical models (Iwai et al., 2021).

Potential for Combined Therapy with Other Drugs

Cdc7 inhibitors, including Cdc7-IN-1, have shown enhanced effects when used in combination with other drugs. For instance, combining Cdc7 gene silencing with rituximab significantly increased apoptosis in lymphoma cells. This suggests that Cdc7-IN-1 could be part of a more effective, combined therapeutic strategy in treating certain cancers, potentially leading to novel treatment regimens (Hou et al., 2012).

Cdc7 as a Predictive Biomarker in Cancer

Increased Cdc7 protein levels, which Cdc7-IN-1 targets, have been associated with poor differentiation, advanced clinical stages, and accelerated cell cycle progression in cancers such as epithelial ovarian carcinoma. This suggests that Cdc7 could be a predictive biomarker for disease progression and a potential target for therapy, highlighting the importance of inhibitors like Cdc7-IN-1 in cancer treatment (Kulkarni et al., 2009).

Future Directions

CDC7, the target of Cdc7-IN-1, is highly expressed in a variety of tumors and is significantly associated with worse prognosis of patients . Therefore, CDC7 inhibitors like Cdc7-IN-1 could potentially be effective in cancer treatment . Future research could focus on further understanding the role of CDC7 in cancer and optimizing the efficacy and selectivity of CDC7 inhibitors .

properties

IUPAC Name

ethyl 2-(2-chloroanilino)-4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEODYFHQBZJNQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdc7-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.